molecular formula C17H20N2O3 B6923826 N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide

Cat. No.: B6923826
M. Wt: 300.35 g/mol
InChI Key: MOZJWKLLGOWHNE-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a pyridine ring substituted with an ethyl group and a keto group at specific positions, along with a hydroxy-phenylbutanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-19-12-14(9-10-16(19)21)18-15(20)11-17(2,22)13-7-5-4-6-8-13/h4-10,12,22H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZJWKLLGOWHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)CC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and ammonium acetate.

    Substitution Reactions: The ethyl group and the keto group are introduced through substitution reactions using reagents like ethyl bromide and acetic anhydride.

    Coupling with Hydroxy-Phenylbutanamide: The final step involves coupling the pyridine derivative with 3-hydroxy-3-phenylbutanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide can be compared with similar compounds such as:

    N-(1-ethyl-6-oxopyridin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: Differing in the presence of a thiazole ring and oxolan moiety.

    N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylpropanamide: Differing in the length of the carbon chain.

    N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanoic acid: Differing in the presence of a carboxylic acid group.

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